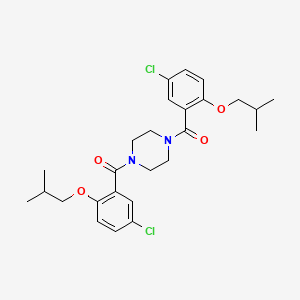![molecular formula C18H19N3OS B1394369 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine CAS No. 1070176-30-5](/img/structure/B1394369.png)
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Descripción general
Descripción
“4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine” is a chemical compound with the CAS Number: 1070176-30-5 . It has a molecular weight of 325.43 . The IUPAC name for this compound is 4-[4-(5-methyl-3-phenyl-4-isoxazolyl)-1,3-thiazol-2-yl]piperidine .
Synthesis Analysis
The synthesis of these compounds was accomplished via a four-step procedure including the isoxazole ring formation, α-bromination of acetyl group, thiazole ring formation, and carboxamide/thiocarboxamide attachment .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that piperidine-mediated synthesis, which includes structures similar to 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine, shows marked potency as antimicrobial agents. A study by Venkatesan & Maruthavanan (2012) demonstrated the effectiveness of thiazolyl chalcones, synthesized via piperidine mediation, in combating microbial infections (Venkatesan & Maruthavanan, 2012).
Anticancer Activity
A study on a series of polyfunctional substituted 1,3-thiazoles, which are structurally related to the compound , revealed significant anticancer activity. The research conducted by Turov (2020) highlights the potential of these compounds in treating various cancer types (Turov, 2020).
Antifungal Effects
Compounds structurally similar to 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine have shown promising results against phytopathogenic fungi. In a study by Nam, Choi, & Choi (2011), the antifungal activities of diarylthiazole compounds were examined, offering insights into their potential use in combating fungal infections (Nam, Choi, & Choi, 2011).
Anti-arrhythmic Properties
Research has also explored the potential of piperidine-based 1,3-thiazole derivatives in the treatment of arrhythmia. Abdel‐Aziz et al. (2009) synthesized and tested compounds that showed significant anti-arrhythmic activity, highlighting the therapeutic potential of these structures (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Insecticidal Activity
In the realm of agriculture, novel piperidine thiazole compounds have been synthesized and shown to possess insecticidal properties. Ding et al. (2019) demonstrated the lethal effects of these compounds on armyworms, suggesting their potential as insecticides (Ding, Pan, Yin, Tan, & Zhang, 2019).
Herbicidal Uses
Compounds with a similar structure have also been evaluated for herbicidal activities. Hu et al. (2009) synthesized piperidyl carboxamides and thiocarboxamides, demonstrating their effectiveness in controlling plant diseases (Hu, Liu, Huang, Tu, & Zhang, 2009).
Propiedades
IUPAC Name |
5-methyl-3-phenyl-4-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNQGLVOXXPGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CSC(=N3)C4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)
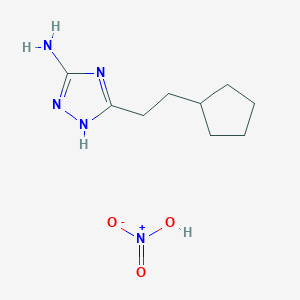
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)

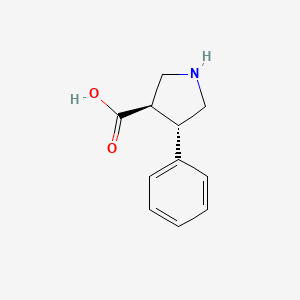
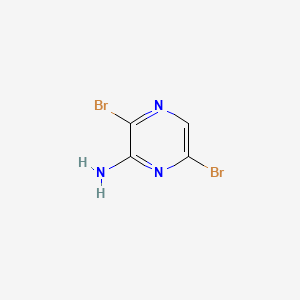
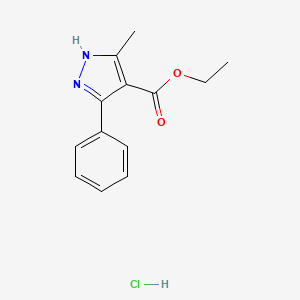
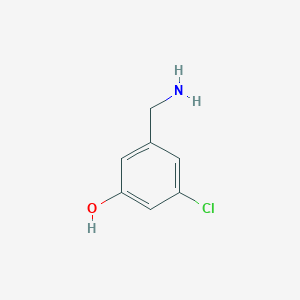

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
